

## Application Note: UHPLC Analysis of Impurities in D&C Red No. 7

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Compound of Interest		
Compound Name:	Pigment red 57	
Cat. No.:	B610103	Get Quote

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### Introduction

D&C Red No. 7 is a synthetic color additive widely used in cosmetics and pharmaceuticals. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established strict limits for impurities in this color additive to ensure product safety and quality.[1] Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful analytical technique for the rapid and sensitive determination of these impurities.[2] This application note provides a detailed protocol for the analysis of key impurities in D&C Red No. 7 using a UHPLC-PDA method, offering improved sensitivity, faster analysis times, and better separation compared to traditional HPLC methods.[2]

### **Key Impurities in D&C Red No. 7**

The manufacturing process of D&C Red No. 7 can result in the presence of several impurities, including unreacted starting materials and subsidiary colors. The primary impurities of concern as specified by regulatory bodies include:

- 2-Amino-5-methylbenzenesulfonic acid (PTMS): A manufacturing intermediate.
- 3-Hydroxy-2-naphthalenecarboxylic acid (3-hydroxy-2-naphthoic acid): A manufacturing intermediate.[2]



- 3-Hydroxy-4-[(4-methylphenyl)azo]-2-naphthalenecarboxylic acid (Unsulfonated Subsidiary Color): A subsidiary color.[2]
- 1-[(4-methylphenyl)azo]-2-naphthalenol (4-methyl Sudan I): A subsidiary color.[2]
- p-Toluidine (PT): An unsulfonated aromatic amine that may be present in the starting material.[3]

### **Experimental Protocol**

This protocol outlines a UHPLC method for the simultaneous determination of key impurities in D&C Red No. 7.

### **Instrumentation and Materials**

- UHPLC System: A Waters ACQUITY UPLC H-Class System or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.
- Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 μm) or equivalent.
- Data Acquisition and Processing: Empower 3 software or equivalent.
- Analytical Standards: Certified reference standards for D&C Red No. 7 and all identified impurities.
- Solvents: Acetonitrile and methanol (LC-MS grade), and reagent-grade water.
- Reagents: Ammonium acetate and formic acid.

### **Preparation of Solutions**

- Mobile Phase A: 20 mM ammonium acetate in water, adjusted to pH 6.5 with formic acid.
- Mobile Phase B: Acetonitrile.
- Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
- Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard in 10 mL of diluent.



- Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the diluent to achieve a final concentration suitable for the expected impurity levels (e.g., 0.1-10 µg/mL).
- Sample Preparation: Accurately weigh approximately 10 mg of the D&C Red No. 7 sample and dissolve it in 10 mL of diluent. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.22 μm syringe filter before injection.

**UHPLC Method Parameters** 

Parameter	Setting
Column	Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 $\mu$ m)
Mobile Phase A	20 mM Ammonium Acetate in Water (pH 6.5)
Mobile Phase B	Acetonitrile
Flow Rate	0.5 mL/min
Injection Volume	1.0 μL
Column Temperature	40 °C
Detection Wavelength	254 nm (or optimized wavelength for specific impurities)
Gradient Program	See Table 1

Table 1: Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
5.0	5	95
6.0	5	95
6.1	95	5
8.0	95	5



### **Data Presentation**

The following tables summarize the expected quantitative performance of the UHPLC method for the analysis of impurities in D&C Red No. 7. This data is compiled from various studies and represents typical performance.[2][4]

Table 2: Chromatographic Parameters and Limits of Detection/Quantification

Impurity	Expected Retention Time (min)	LOD (%)	LOQ (%)
2-Amino-5- methylbenzenesulfoni c acid (PTMS)	~1.5	0.002	0.006
3-Hydroxy-2- naphthalenecarboxylic acid	~3.8	0.005	0.015
p-Toluidine (PT)	~4.2	0.001	0.003
Unsulfonated Subsidiary Color	~4.8	0.006	0.020
4-methyl Sudan I	~5.2	0.001	0.004

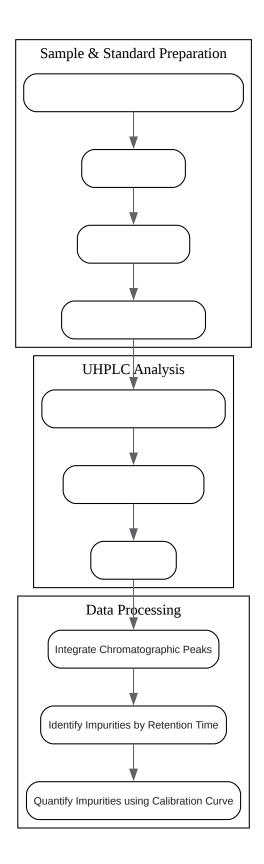
Table 3: Method Validation Summary

Parameter	Result
Linearity (R²)	> 0.999
Recovery (%)	96 - 106
Precision (RSD %)	< 5

# Visualizations Experimental Workflow



The following diagram illustrates the overall workflow for the UHPLC analysis of impurities in D&C Red No. 7.





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Caption: UHPLC analysis workflow for D&C Red No. 7 impurities.

### **Logical Relationship of UHPLC System Components**

The following diagram illustrates the logical relationship between the different components of the UHPLC system and the analytical process.



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